molecular formula C22H20ClN3OS B454836 2-Amino-4-[4-[(4-chlorophenoxy)methyl]-5-methylthiophen-2-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile

2-Amino-4-[4-[(4-chlorophenoxy)methyl]-5-methylthiophen-2-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No.: B454836
M. Wt: 409.9g/mol
InChI Key: BGOIWCIACQPEOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-[4-[(4-chlorophenoxy)methyl]-5-methylthiophen-2-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of 2-Amino-4-[4-[(4-chlorophenoxy)methyl]-5-methylthiophen-2-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves multiple steps. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions involving methylation and chlorination.

    Coupling with Quinoline: The thiophene derivative is then coupled with a quinoline derivative under specific conditions to form the core structure.

    Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction.

    Final Cyclization: The final step involves cyclization to form the tetrahydroquinoline ring.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

2-Amino-4-[4-[(4-chlorophenoxy)methyl]-5-methylthiophen-2-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and phenoxy groups.

    Cyclization: Cyclization reactions can be used to form additional ring structures, enhancing the compound’s complexity.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and temperature control to ensure the desired products are formed .

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-[4-[(4-chlorophenoxy)methyl]-5-methylthiophen-2-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. These interactions can include binding to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes .

Comparison with Similar Compounds

Similar compounds to 2-Amino-4-[4-[(4-chlorophenoxy)methyl]-5-methylthiophen-2-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile include:

The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H20ClN3OS

Molecular Weight

409.9g/mol

IUPAC Name

2-amino-4-[4-[(4-chlorophenoxy)methyl]-5-methylthiophen-2-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C22H20ClN3OS/c1-13-14(12-27-16-8-6-15(23)7-9-16)10-20(28-13)21-17-4-2-3-5-19(17)26-22(25)18(21)11-24/h6-10H,2-5,12H2,1H3,(H2,25,26)

InChI Key

BGOIWCIACQPEOX-UHFFFAOYSA-N

SMILES

CC1=C(C=C(S1)C2=C(C(=NC3=C2CCCC3)N)C#N)COC4=CC=C(C=C4)Cl

Canonical SMILES

CC1=C(C=C(S1)C2=C(C(=NC3=C2CCCC3)N)C#N)COC4=CC=C(C=C4)Cl

Origin of Product

United States

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